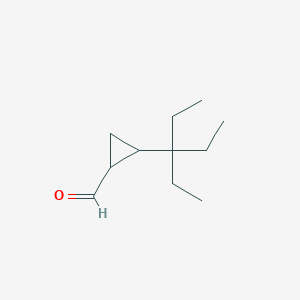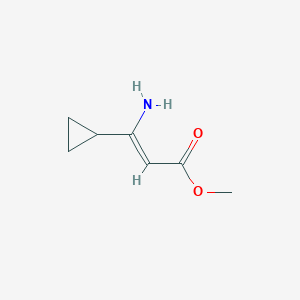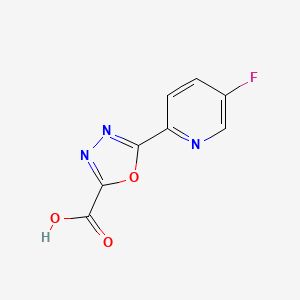![molecular formula C8H3ClFNOS B15258840 6-Chloro-5-fluorothieno[2,3-b]pyridine-2-carbaldehyde](/img/structure/B15258840.png)
6-Chloro-5-fluorothieno[2,3-b]pyridine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-5-fluorothieno[2,3-b]pyridine-2-carbaldehyde is a heterocyclic compound with the molecular formula C8H3ClFNOS This compound is characterized by the presence of a thieno[2,3-b]pyridine core, substituted with chlorine and fluorine atoms at the 6th and 5th positions, respectively, and an aldehyde group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-fluorothieno[2,3-b]pyridine-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable pyridine derivative, the introduction of chlorine and fluorine atoms can be achieved through halogenation reactions. The aldehyde group is then introduced via formylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-fluorothieno[2,3-b]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the halogen atoms.
Major Products
Oxidation: 6-Chloro-5-fluorothieno[2,3-b]pyridine-2-carboxylic acid.
Reduction: 6-Chloro-5-fluorothieno[2,3-b]pyridine-2-methanol.
Substitution: Various substituted thieno[2,3-b]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-5-fluorothieno[2,3-b]pyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 6-Chloro-5-fluorothieno[2,3-b]pyridine-2-carbaldehyde involves its interaction with specific molecular targets. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. The chlorine and fluorine atoms may also contribute to its binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-5-fluoropyridine-2-carbaldehyde
- 5-Fluorothieno[2,3-b]pyridine-2-carbaldehyde
- 6-Chlorothieno[2,3-b]pyridine-2-carbaldehyde
Uniqueness
6-Chloro-5-fluorothieno[2,3-b]pyridine-2-carbaldehyde is unique due to the specific combination of chlorine and fluorine substitutions on the thieno[2,3-b]pyridine core. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H3ClFNOS |
|---|---|
Molecular Weight |
215.63 g/mol |
IUPAC Name |
6-chloro-5-fluorothieno[2,3-b]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H3ClFNOS/c9-7-6(10)2-4-1-5(3-12)13-8(4)11-7/h1-3H |
InChI Key |
MEZSFVYKEMGICK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(SC2=NC(=C1F)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Azepane-1-sulfonyl)phenyl]-2-bromoethan-1-ol](/img/structure/B15258765.png)
![1-[1-(Aminomethyl)cyclobutyl]-2-methylcyclobutan-1-ol](/img/structure/B15258773.png)

![tert-Butyl[(3-iodo-1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15258798.png)





![tert-Butyl N-[6-(chloromethyl)pyridazin-3-yl]carbamate](/img/structure/B15258827.png)


![4-Ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-oxazole-5-carboxylic acid](/img/structure/B15258843.png)
![6,6-Dioxo-4,5,7,8-tetrahydrotriazolo[1,5-d][1,4]thiazepine-3-carboxylic acid](/img/structure/B15258864.png)
